molecular formula C10H16N4O2S B2359222 ethyl N-(3-imidazol-1-ylpropylcarbamothioyl)carbamate CAS No. 883023-83-4

ethyl N-(3-imidazol-1-ylpropylcarbamothioyl)carbamate

Cat. No.: B2359222
CAS No.: 883023-83-4
M. Wt: 256.32
InChI Key: DIASDAUZSMMGRJ-UHFFFAOYSA-N
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Description

Ethyl N-(3-imidazol-1-ylpropylcarbamothioyl)carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-imidazol-1-ylpropylcarbamothioyl)carbamate typically involves the reaction of ethyl carbamate with 3-imidazol-1-ylpropyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-imidazol-1-ylpropylcarbamothioyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl N-(3-imidazol-1-ylpropylcarbamothioyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl N-(3-imidazol-1-ylpropylcarbamothioyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(3-imidazol-1-ylpropylcarbamothioyl)carbamate is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler carbamates .

Properties

IUPAC Name

ethyl N-(3-imidazol-1-ylpropylcarbamothioyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-2-16-10(15)13-9(17)12-4-3-6-14-7-5-11-8-14/h5,7-8H,2-4,6H2,1H3,(H2,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIASDAUZSMMGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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